molecular formula C8H17ClN2O2 B1440863 3-Amino-N-(tetrahydro-2-furanylmethyl)propanamide hydrochloride CAS No. 1220030-32-9

3-Amino-N-(tetrahydro-2-furanylmethyl)propanamide hydrochloride

Cat. No. B1440863
M. Wt: 208.68 g/mol
InChI Key: IRGIUUNVNJJPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-(tetrahydro-2-furanylmethyl)propanamide hydrochloride (3-ANFMPHCl) is a synthetic organic compound that has been widely studied for its potential applications in the fields of scientific research. 3-ANFMPHCl is a white crystalline solid with a melting point of 122-124°C, and is soluble in water and organic solvents. It has been used in a variety of laboratory experiments, including as a reagent in organic synthesis and as a catalyst in the synthesis of other compounds.

Scientific Research Applications

3-Amino-N-(tetrahydro-2-furanylmethyl)propanamide hydrochloride has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a reactant in the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of 3-Amino-N-(tetrahydro-2-furanylmethyl)propanamide hydrochloride is not yet fully understood. However, it is believed to involve the formation of a covalent bond between the nitrogen atom of the 3-Amino-N-(tetrahydro-2-furanylmethyl)propanamide hydrochloride molecule and the substrate molecule. This covalent bond is then broken by the addition of a proton, resulting in the formation of a new molecule.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Amino-N-(tetrahydro-2-furanylmethyl)propanamide hydrochloride are not yet fully understood. However, it has been suggested that 3-Amino-N-(tetrahydro-2-furanylmethyl)propanamide hydrochloride may have a role in the regulation of cellular metabolism. It has also been suggested that 3-Amino-N-(tetrahydro-2-furanylmethyl)propanamide hydrochloride may have a role in the regulation of gene expression.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Amino-N-(tetrahydro-2-furanylmethyl)propanamide hydrochloride in laboratory experiments include its low cost and ease of synthesis. Additionally, 3-Amino-N-(tetrahydro-2-furanylmethyl)propanamide hydrochloride is a relatively non-toxic compound, making it safe to use in the laboratory.
The main limitation of using 3-Amino-N-(tetrahydro-2-furanylmethyl)propanamide hydrochloride in laboratory experiments is its instability. 3-Amino-N-(tetrahydro-2-furanylmethyl)propanamide hydrochloride is sensitive to light, heat, and air, and must be stored in a cool, dry place. Additionally, 3-Amino-N-(tetrahydro-2-furanylmethyl)propanamide hydrochloride is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of 3-Amino-N-(tetrahydro-2-furanylmethyl)propanamide hydrochloride are numerous and varied. Future research could focus on further elucidating the mechanism of action of 3-Amino-N-(tetrahydro-2-furanylmethyl)propanamide hydrochloride and its biochemical and physiological effects. Additionally, further research could be conducted to develop more efficient methods of synthesizing 3-Amino-N-(tetrahydro-2-furanylmethyl)propanamide hydrochloride, and to develop new applications for 3-Amino-N-(tetrahydro-2-furanylmethyl)propanamide hydrochloride in scientific research. Finally, further research could be conducted to explore the potential use of 3-Amino-N-(tetrahydro-2-furanylmethyl)propanamide hydrochloride in medical applications.

properties

IUPAC Name

3-amino-N-(oxolan-2-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c9-4-3-8(11)10-6-7-2-1-5-12-7;/h7H,1-6,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGIUUNVNJJPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-(tetrahydro-2-furanylmethyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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